2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile
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Overview
Description
2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes two hydroxyl groups and two nitrile groups attached to an octahydropentalene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of malononitrile with substituted aldehydes and cyanoacetamide in the presence of a catalyst such as chitosan-doped calcium hydroxyapatites (CS/CaHAps). This reaction is carried out in ethanol at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and catalyst reuse, is often emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diamines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by forming reversible covalent bonds with active site residues, thereby modulating their activity . The nitrile groups play a crucial role in this interaction, forming thioimidate adducts with cysteine residues in the target enzymes.
Comparison with Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Shares similar hydroxyl and carbonyl functionalities but differs in the core structure.
2,6-Diamino-4-substituted-4H-pyran-3,5-dicarbonitrile: Similar nitrile groups but with a different heterocyclic core.
Uniqueness: 2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile is unique due to its octahydropentalene core, which imparts distinct chemical and physical properties
Properties
CAS No. |
111717-99-8 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2,5-dihydroxy-1,3,3a,4,6,6a-hexahydropentalene-2,5-dicarbonitrile |
InChI |
InChI=1S/C10H12N2O2/c11-5-9(13)1-7-2-10(14,6-12)4-8(7)3-9/h7-8,13-14H,1-4H2 |
InChI Key |
HRBJMEZHELKFAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(CC2CC1(C#N)O)(C#N)O |
Origin of Product |
United States |
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